Cas no 61764-33-8 (4H,6H,7H-thiopyrano4,3-d1,3thiazol-2-amine)

The compound 4H,6H,7H-thiopyrano4,3-d1,3thiazol-2-amine is a versatile organic compound with unique chemical properties. It serves as a valuable building block in the synthesis of heterocyclic compounds. Its presence facilitates efficient bond formation and contributes to the stability of resulting structures. This compound offers excellent compatibility with various reaction conditions, making it a preferred choice in organic synthesis.
4H,6H,7H-thiopyrano4,3-d1,3thiazol-2-amine structure
61764-33-8 structure
商品名:4H,6H,7H-thiopyrano4,3-d1,3thiazol-2-amine
CAS番号:61764-33-8
MF:C6H8N2S2
メガワット:172.27112
MDL:MFCD16045890
CID:467054
PubChem ID:21498130

4H,6H,7H-thiopyrano4,3-d1,3thiazol-2-amine 化学的及び物理的性質

名前と識別子

    • 4H-Thiopyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-
    • 6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-amine
    • EN300-208651
    • Z826531524
    • SCHEMBL11357509
    • 6,7-dihydro-4H-thiopyrano[4,3-d]thiazol-2-amine
    • AKOS010828603
    • 4H,6H,7H-thiopyrano[4,3-d][1,3]thiazol-2-amine
    • 61764-33-8
    • DTXSID90615006
    • 4H,6H,7H-thiopyrano4,3-d1,3thiazol-2-amine
    • MDL: MFCD16045890
    • インチ: InChI=1S/C6H8N2S2/c7-6-8-4-1-2-9-3-5(4)10-6/h1-3H2,(H2,7,8)
    • InChIKey: HSVRMINVNBNVOD-UHFFFAOYSA-N
    • ほほえんだ: C1CSCC2=C1N=C(S2)N

計算された属性

  • せいみつぶんしりょう: 172.01304
  • どういたいしつりょう: 172.01289061g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 131
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 92.4Ų

じっけんとくせい

  • PSA: 38.91

4H,6H,7H-thiopyrano4,3-d1,3thiazol-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-208651-5.0g
4H,6H,7H-thiopyrano[4,3-d][1,3]thiazol-2-amine
61764-33-8 95%
5g
$2070.0 2023-05-03
Enamine
EN300-208651-1.0g
4H,6H,7H-thiopyrano[4,3-d][1,3]thiazol-2-amine
61764-33-8 95%
1g
$714.0 2023-05-03
Enamine
EN300-208651-10.0g
4H,6H,7H-thiopyrano[4,3-d][1,3]thiazol-2-amine
61764-33-8 95%
10g
$3069.0 2023-05-03
TRC
H326145-10mg
4H,6H,7H-thiopyrano[4,3-d][1,3]thiazol-2-amine
61764-33-8
10mg
$ 50.00 2022-06-04
Enamine
EN300-208651-10g
4H,6H,7H-thiopyrano[4,3-d][1,3]thiazol-2-amine
61764-33-8 95%
10g
$3069.0 2023-09-16
Aaron
AR01BB00-10g
4H,6H,7H-thiopyrano[4,3-d][1,3]thiazol-2-amine
61764-33-8 95%
10g
$4245.00 2023-12-14
1PlusChem
1P01BARO-500mg
4H,6H,7H-thiopyrano[4,3-d][1,3]thiazol-2-amine
61764-33-8 95%
500mg
$654.00 2025-03-19
1PlusChem
1P01BARO-10g
4H,6H,7H-thiopyrano[4,3-d][1,3]thiazol-2-amine
61764-33-8 95%
10g
$3856.00 2024-04-22
1PlusChem
1P01BARO-5g
4H,6H,7H-thiopyrano[4,3-d][1,3]thiazol-2-amine
61764-33-8 95%
5g
$2621.00 2024-04-22
Aaron
AR01BB00-250mg
4H,6H,7H-thiopyrano[4,3-d][1,3]thiazol-2-amine
61764-33-8 95%
250mg
$511.00 2025-02-09

4H,6H,7H-thiopyrano4,3-d1,3thiazol-2-amine 関連文献

4H,6H,7H-thiopyrano4,3-d1,3thiazol-2-amineに関する追加情報

Chemical Profile of 4H,6H,7H-thiopyrano[4,3-d]thiazol-2-amine (CAS No. 61764-33-8)

4H,6H,7H-thiopyrano[4,3-d]thiazol-2-amine, identified by its Chemical Abstracts Service (CAS) number 61764-33-8, is a heterocyclic compound with significant potential in pharmaceutical and biochemical research. This compound belongs to the thiopyranothiazole class, a structural motif known for its broad spectrum of biological activities. The unique arrangement of sulfur and nitrogen atoms in its core structure imparts distinct electronic and steric properties, making it a valuable scaffold for drug discovery and molecular studies.

The synthesis of 4H,6H,7H-thiopyrano[4,3-d]thiazol-2-amine involves a multi-step process that typically begins with the condensation of appropriately substituted thiophene derivatives with thiazole precursors. The introduction of the amine functional group at the 2-position enhances the compound's reactivity and compatibility with various biochemical pathways. This structural configuration has been explored in recent years due to its resemblance to natural products and its ability to interact with biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanistic interactions of 4H,6H,7H-thiopyrano[4,3-d]thiazol-2-amine with enzymes and receptors. Studies suggest that this compound exhibits inhibitory activity against several key enzymes involved in inflammatory pathways, such as COX-2 and LOX. The presence of both thiophene and thiazole rings provides a favorable balance for binding to hydrophobic pockets while maintaining sufficient polar interactions for stable enzyme inhibition.

In the realm of medicinal chemistry, derivatives of thiopyranothiazoles have gained attention for their antimicrobial and anticancer properties. The amine substituent at the 2-position of 4H,6H,7H-thiopyrano[4,3-d]thiazol-2-amine serves as a versatile handle for further functionalization, allowing chemists to tailor the compound's pharmacokinetic profile. For instance, modifications at the 5-position of the thiophene ring have been shown to enhance solubility while preserving biological activity.

Current research is exploring the potential of 4H,6H,7H-thiopyrano[4,3-d]thiazol-2-amine as a lead compound for developing novel therapeutic agents. Preclinical studies have demonstrated its efficacy in models of chronic inflammation and oxidative stress-related diseases. The compound's ability to modulate redox signaling pathways makes it particularly promising for conditions such as arthritis and neurodegenerative disorders. Additionally, its structural similarity to known bioactive molecules suggests that it may serve as a starting point for structure-based drug design.

The chemical stability of 4H,6H,7H-thiopyrano[4,3-d]thiazol-2-amine under various conditions has been thoroughly investigated. Analytical techniques such as NMR spectroscopy and mass spectrometry have confirmed its purity and integrity during storage and handling. These findings are crucial for ensuring reproducibility in experimental settings and for scaling up synthesis processes for industrial applications.

From a synthetic chemistry perspective, 4H,6H,7H-thiopyrano[4,3-d]thiazol-2-amine represents an excellent example of how heterocyclic compounds can be engineered to exhibit specific biological functions. The integration of sulfur and nitrogen atoms into a single scaffold allows for multiple points of interaction with biological targets while maintaining structural rigidity. This characteristic is particularly advantageous in drug design scenarios where precise molecular recognition is essential.

The pharmacological profile of 4H,6H,7H-thiopyrano[4,3-d]thiazol-2-amine has been further elucidated through x-ray crystallography studies on its complexes with target enzymes. These structural insights have guided the optimization of analogs with improved potency and selectivity. For example, modifications aimed at enhancing binding interactions with hinge regions of kinases have yielded derivatives with significantly higher activity against certain cancer cell lines.

The versatility of thiopyranothiazole scaffolds extends beyond pharmaceutical applications. Researchers are also investigating their role in materials science, particularly in the development of organic semiconductors and luminescent materials. The conjugated system formed by the aromatic rings in this compound contributes to its electronic properties, making it a candidate for optoelectronic devices.

In conclusion,4H,6H,7H,thiopyrano[4,3-d]]thiazol-2-amino(CAS No. 6176-33--8) remains a compelling subject of study due to its unique structural features and broad range of potential applications. Ongoing research continues to uncover new ways in which this compound can be utilized to address complex biological challenges while advancing our understanding of heterocyclic chemistry.

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